Methyl 2-bromopentanoate
Overview
Description
Synthesis Analysis
The synthesis of methyl 2-bromopentanoate and similar compounds involves various chemical reactions. For instance, the biocatalyzed approach to methyl (S)-2-bromobutanoate, a related compound, employs enoate reductases from the Old Yellow Enzyme family, showcasing a method for introducing stereogenic units into chiral drugs. This process yields methyl (S)-2-bromobutanoate with high enantiomeric excess, demonstrating the compound's importance in synthesizing chiral active pharmaceutical ingredients (Brenna et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of methyl 2-bromopentanoate and related compounds has been conducted through various spectroscopic methods. For example, the conformational analysis of 2-bromo-4-methylpentane provides insights into the compound's liquid and solid-state IR spectra, revealing the presence of two conformations in the neat liquid but only one stable conformer in the crystalline solid, which is relevant for understanding the structural behavior of methyl 2-bromopentanoate in different states (Crowder & Jaiswal, 1983).
Chemical Reactions and Properties
Methyl 2-bromopentanoate undergoes various chemical reactions, highlighting its versatility. One study demonstrated its reaction with zinc and ethyl 5-aryl-3-oxo-2,2-diethylpent-4-enoates to form novel compounds, indicating its reactivity and potential for creating complex organic molecules (Kirillov et al., 2012).
Physical Properties Analysis
The physical properties of methyl 2-bromopentanoate, such as melting and boiling points, solubility, and density, are critical for its handling and application in various chemical processes. Although specific studies on these properties were not highlighted in the search, they are typically determined using standard laboratory techniques and are essential for the compound's practical use.
Chemical Properties Analysis
The chemical properties of methyl 2-bromopentanoate, including its reactivity with other compounds, stability under different conditions, and the mechanisms of its reactions, are of great interest. For example, the reaction of methyl 1-bromocycloalkanecarboxylates with zinc and ethyl 5-aryl-3-oxo-2,2-diethylpent-4-enoates showcases its reactivity and potential in synthetic chemistry applications (Kirillov et al., 2012).
Scientific Research Applications
Pharmaceutical Applications :
- Methyl 2,3-pentadienoate reacts with bromine to produce 4-bromo-5-methyl-5H-furan-2-one, a complex mixture with potential pharmaceutical applications (Font, Gracia, & March, 1990).
- Enoate reductases can prepare methyl (S)-2-bromobutanoate, a key intermediate for synthesizing chiral active pharmaceutical ingredients (Brenna, Gatti, Manfredi, Monti, & Parmeggiani, 2012).
Organic Synthesis :
- Infrared spectra studies of tertiary alkyl bromides including 2-bromo-2-methylpentane and 3-bromo-3-methylpentane, relevant to understanding chemical conformations (Crowder, Richardson, & Gross, 1980).
- Allylindation in aqueous media produces methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate, a compound with a hydroxy group replaced by a halogen atom (Bennett & Paquette, 2003).
- Synthesis of complex organic molecules such as ethyl 2-(10-aryl-6-oxo-7-oxaspiro[4.5]dec-8-en-8-yl)-2-ethylbutanoates and ethyl 2-(5-aryl-1-oxo-2-o (Kirillov, Nikiforova, Slepukhin, & Vakhrin, 2012).
Biofuels :
- Methyl valerate (a related compound) shows ignition delays at engine-relevant temperatures and pressures, important for biofuel applications (Weber, Bunnell, Kumar, & Sung, 2018).
Agriculture :
- Alternatives to methyl bromide in agriculture are being researched, with potential for integrated management systems in crops like strawberries and tomatoes (Schneider, Rosskopf, Leesch, Chellemi, Bull, & Mazzola, 2003).
Chemical Kinetics and Structure :
- Vibrational analysis of tertiary alkyl bromides and studies on the conformational analysis of compounds like 2-chloro-4-methylpentane offer insights into molecular structure and stability (Crowder & Jaiswal, 1983).
- Studies on the proton magnetic resonance of the CH3 group in tetrasubstituted methanes, including insights into molecular interactions and behavior in different states (Powles & Gutowsky, 1953).
Microbial Strain Engineering :
- Metabolic engineering has been used to develop microbial strains for producing pentanol isomers, significant for biofuel production efficiency (Cann & Liao, 2009).
Biochemical Studies :
- Development of new substrates and inhibitors of 3-hydroxy-3-methylglutaryl-CoA reductase, with applications in biochemistry and drug development (Nguyen, Gerbing, & Eggerer, 1984).
Safety And Hazards
Methyl 2-bromopentanoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle this chemical with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection, and to use it only in a well-ventilated area or outdoors .
properties
IUPAC Name |
methyl 2-bromopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-3-4-5(7)6(8)9-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMWQSVSOGNGPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336218 | |
Record name | methyl 2-bromopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromopentanoate | |
CAS RN |
19129-92-1 | |
Record name | methyl 2-bromopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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